molecular formula C31H52N4O7 B1663066 Gallinamide A CAS No. 1208232-55-6

Gallinamide A

货号: B1663066
CAS 编号: 1208232-55-6
分子量: 592.8 g/mol
InChI 键: ASRBKZHDORPEHO-KYJIWOQOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

加利纳胺 A 的第一个立体选择性合成是由 Conroy 及其同事报道的 . 合成涉及多个步骤,包括肽键的形成和各种官能团的引入。关键步骤包括:

    肽骨架的形成: 肽骨架是使用标准肽偶联反应构建的。

    官能团的引入: 使用特定的试剂和条件引入羟基和氯基等官能团。

    环化: 最后一步涉及线性肽的环化以形成加利纳胺 A 的大环结构。

工业生产方法

加利纳胺 A 的工业生产没有得到很好的记录,但它可能涉及使用与上述方法类似的大规模合成。生产将需要优化反应条件以确保最终产品的高产率和纯度。

化学反应分析

Inhibition Mechanism

Gallinamide A inhibits cysteine proteases (e.g., cruzain, cathepsin L) via irreversible covalent binding through a Michael addition reaction :

  • Reactive Center : The enamide’s β carbon (C*) reacts with the catalytic cysteine (Cys25) thiol group.

  • Irreversibility : Preincubation-dilution experiments confirm that the enzyme-inhibitor complex cannot dissociate, indicating permanent inactivation .

  • Kinetics : For cathepsin L, the inhibition constant (kᵢ) is 9,000 ± 260 M⁻¹ s⁻¹, emphasizing rapid and efficient inactivation .

Molecular dynamics simulations reveal that the MMP moiety’s conformational flexibility positions the enamide near Cys25, facilitating the reaction .

Binding Mode

X-ray crystallography shows this compound spans four active-site pockets in cruzain :

PocketInteraction
S1' MMP moiety stacks with Trp184 and His162
S1 Hydrogen bonds (P1 amide NH ↔ Asp161 carbonyl)
S2/S3 Leucine residues interact via hydrophobic contacts
S1 P1’ carbonyl forms hydrogen bond with Gln19 NH

The N,N-dimethylisoleucine tail remains solvent-exposed, contributing to selectivity .

Key Functional Groups

  • Enamide : Critical for Michael addition .

  • MMP Moiety : Stabilizes binding in S1’ via aromatic stacking .

  • Hydrophobic Tail : Enhances potency by increasing lipophilicity .

SAR and Analog Optimization

Synthetic analogs demonstrate how modifications affect activity :

Analog FeatureImpact on Activity
MMP Substituents Methoxy group conformational flexibility reduces potency
P4 Tail Removal of N,N-dimethylisoleucine decreases anti-T. cruzi efficacy
Enamide Reactivity Substitution of β carbon disrupts Michael addition

Molecular dynamics simulations identify "hot spots" (e.g., MMP-S1’ interactions) for targeted optimization .

Comparison of Biological Activity

TargetIC₅₀ RangeSelectivity
Cruzain 0.1–100 nM High vs. human cathepsins
Cathepsin L 5.0 nM 28–320× selective vs. cathepsin B/V
Intracellular T. cruzi 0.1–100 nM Potent amastigote inhibition

科学研究应用

Antiparasitic Activity

Gallinamide A was initially isolated for its antimalarial properties against Plasmodium falciparum, demonstrating moderate activity with an IC50 of 8.4 μM . Subsequent studies revealed that it is a potent and selective inhibitor of cysteine proteases like cruzain from Trypanosoma cruzi, with an impressive IC50 of 0.26 nM against this target . This makes this compound a promising candidate for developing treatments for Chagas disease, which is caused by T. cruzi.

Table 1: Inhibitory Potency of this compound Against Cysteine Proteases

Target EnzymeIC50 (nM)Reference
Cruzain (T. cruzi)0.26
Cathepsin L (Human)17.6 pM
Falcipain-2 (P. falciparum)Not specified

Antiviral Properties

Recent research has explored this compound's potential as an antiviral agent, particularly against SARS-CoV-2. It has been shown to inhibit the entry of the virus into host cells by targeting cathepsin L, a host protease critical for viral infection . The compound exhibited an IC90 of 88 nM in reducing viral load in vitro .

Table 2: Antiviral Activity of this compound Against SARS-CoV-2

Assay TypeIC90 (nM)Reference
SARS-CoV-2 Viral Load88
Host Cell InfectionLow nanomolar range

Potential in Cancer Treatment

This compound has also been investigated for its anticancer properties. It was tested on HeLa cervical cancer cells and HT-29 colon adenocarcinoma cells, showing cytotoxicity with IC50 values indicating potential therapeutic effects . Its mechanism involves the inhibition of cathepsin L, which is implicated in cancer progression and metastasis.

Synthesis and Structural Modifications

Efforts to synthesize this compound and develop analogs have yielded several promising candidates with improved potency against target enzymes. For instance, analogs have been designed that exhibit enhanced selectivity over other cathepsins while maintaining or improving inhibitory activity against cathepsin L and cruzain .

相似化合物的比较

. 这些化合物具有相似的结构特征和生物活性,但在它们的特定官能团和效力方面有所不同。 加利纳胺 A 在其对组织蛋白酶 L1 的高选择性和效力方面是独一无二的,使其成为治疗开发的宝贵化合物 .

生物活性

Gallinamide A is a natural product derived from marine cyanobacteria, specifically isolated from the genera Schizothrix and Symploca. This compound has garnered significant attention due to its potent biological activities, particularly as an inhibitor of cysteine proteases, which are critical in various pathological processes, including parasitic infections and viral diseases. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

This compound primarily functions as a covalent inhibitor of cysteine proteases, notably human cathepsin L and cruzain from Trypanosoma cruzi, the causative agent of Chagas disease. The compound exhibits high selectivity and irreversible binding to these proteases, which is critical for its efficacy in therapeutic contexts. The inhibition mechanism involves the formation of a covalent bond with the active site cysteine residue of the target protease, leading to a significant reduction in enzymatic activity.

Inhibition Potency

The potency of this compound has been quantified through various studies:

  • Cruzain Inhibition : this compound has an IC50 value of 0.26 nM against cruzain and an EC50 of 15 nM against intracellular T. cruzi amastigotes .
  • Cathepsin L Inhibition : It is characterized as a potent and selective inhibitor of human cathepsin L, with studies indicating IC50 values in the low nanomolar range .
  • SARS-CoV-2 Activity : Recent investigations have shown that this compound also inhibits SARS-CoV-2 infection with an IC90 of 88 nM , suggesting its potential as an antiviral agent .

Structure-Activity Relationships (SAR)

Research into the SAR of this compound has led to the synthesis of numerous analogs that enhance its inhibitory properties against target proteases. For instance, modifications to the gallinamide scaffold have resulted in analogs with improved selectivity and potency against both cruzain and cathepsin L .

CompoundTargetIC50 (nM)Remarks
This compoundCruzain0.26Parent compound
This compoundCathepsin LLow nMPotent irreversible inhibitor
Analog 19Cathepsin L<1Enhanced potency
Analog 23SARS-CoV-2Low nMEffective against viral infection

Case Study 1: Antiparasitic Activity

A study evaluated the antiparasitic efficacy of this compound against T. cruzi. The results demonstrated that this compound significantly inhibited intracellular amastigotes with an EC50 value comparable to that of synthetic analogs developed from its structure. This highlights its potential as a lead compound for developing new treatments for Chagas disease .

Case Study 2: Antiviral Properties

In light of the COVID-19 pandemic, a consortium investigated the antiviral properties of this compound against SARS-CoV-2. The findings revealed that this compound effectively reduced viral load in infected cell lines through inhibition of host-derived cathepsin L, essential for viral entry. This study underscores the versatility of this compound as a therapeutic candidate beyond its antiparasitic applications .

属性

CAS 编号

1208232-55-6

分子式

C31H52N4O7

分子量

592.8 g/mol

IUPAC 名称

[(2S)-1-[[(2S)-1-[[(E,2S)-5-[(2S)-3-methoxy-2-methyl-5-oxo-2H-pyrrol-1-yl]-5-oxopent-3-en-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] (2S,3S)-2-(dimethylamino)-3-methylpentanoate

InChI

InChI=1S/C31H52N4O7/c1-12-20(6)28(34(9)10)31(40)42-25(16-19(4)5)30(39)33-23(15-18(2)3)29(38)32-21(7)13-14-26(36)35-22(8)24(41-11)17-27(35)37/h13-14,17-23,25,28H,12,15-16H2,1-11H3,(H,32,38)(H,33,39)/b14-13+/t20-,21-,22-,23-,25-,28-/m0/s1

InChI 键

ASRBKZHDORPEHO-KYJIWOQOSA-N

SMILES

CCC(C)C(C(=O)OC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C=CC(=O)N1C(C(=CC1=O)OC)C)N(C)C

手性 SMILES

CC[C@H](C)[C@@H](C(=O)O[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)/C=C/C(=O)N1[C@H](C(=CC1=O)OC)C)N(C)C

规范 SMILES

CCC(C)C(C(=O)OC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C=CC(=O)N1C(C(=CC1=O)OC)C)N(C)C

Key on ui other cas no.

1208232-55-6

序列

IXL

同义词

Gallinamide A;  [(2S)-1-[[(2S)-1-[[(E,2S)-5-[(2S)-3-methoxy-2-methyl-5-oxo-2H-pyrrol-1-yl]-5-oxopent-3-en-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] (2S,3S)-2-(dimethylamino)-3-methylpentanoate

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gallinamide A
Reactant of Route 2
Reactant of Route 2
Gallinamide A
Reactant of Route 3
Reactant of Route 3
Gallinamide A
Reactant of Route 4
Reactant of Route 4
Gallinamide A
Reactant of Route 5
Reactant of Route 5
Gallinamide A
Reactant of Route 6
Gallinamide A

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。